molecular formula C20H20O5 B1153342 2-Epi-3a-epiburchellin CAS No. 57457-99-5

2-Epi-3a-epiburchellin

Cat. No.: B1153342
CAS No.: 57457-99-5
M. Wt: 340.4 g/mol
InChI Key:
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Description

2-Epi-3a-epiburchellin is a natural lignin compound found in several plants. It is known for its unique structure and properties, making it a valuable tool in various fields such as pharmaceuticals, biochemistry, and material science.

Scientific Research Applications

2-Epi-3a-epiburchellin has immense potential in scientific research due to its unique structure and properties. It is used in various fields such as:

    Pharmaceuticals: The compound’s unique properties make it a valuable tool in drug development and other pharmaceutical applications.

    Biochemistry: It is used in biochemical research to study its effects on different biological systems.

    Material Science: The compound’s properties make it useful in the development of new materials and technologies.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Epi-3a-epiburchellin . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

The preparation method of 2-Epi-3a-epiburchellin has not been widely reported, and the preparation process may need further research . Currently, there is limited information on the synthetic routes and reaction conditions for this compound.

Mechanism of Action

The mechanism of action of 2-Epi-3a-epiburchellin is not well-documented. As a natural lignin compound, it may interact with various molecular targets and pathways in biological systems. detailed information about its molecular targets and pathways involved is limited.

Comparison with Similar Compounds

2-Epi-3a-epiburchellin is unique due to its specific structure and properties. Similar compounds include other lignin compounds found in plants, such as:

  • (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone
  • (E)-N-Caffeoylputrescine
  • (p-Benzoylbenzyl)trimethylammonium chloride

These compounds share some structural similarities with this compound but differ in their specific properties and applications.

Properties

IUPAC Name

(2R,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJFAQVSWXZEQ-TVNIXMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC(=O)C(=C[C@]12CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109826
Record name (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57457-99-5
Record name (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57457-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the biomimetic synthesis of 2-epi-3a-epiburchellin?

A1: The research focuses on developing a synthetic route that mimics the natural biosynthetic pathway of these neolignans. [] This approach is valuable because it can lead to more efficient and environmentally friendly synthesis methods compared to traditional synthetic strategies. Additionally, understanding the biomimetic synthesis could provide insights into the formation of these compounds in their natural sources.

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